Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside
Description
Structural Characterization and Nomenclature
The structural complexity of this compound necessitates a comprehensive understanding of its molecular architecture and systematic nomenclature. The compound possesses a mannofuranoside core, which represents the five-membered ring form of mannose, with the alpha configuration at the anomeric carbon. The systematic name according to International Union of Pure and Applied Chemistry conventions describes this molecule as phenylmethyl 5-amino-5-deoxy-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-alpha-D-mannofuranoside, which precisely delineates each structural modification.
The molecular architecture incorporates several key functional groups that define its chemical behavior and synthetic utility. The amino group at the 5-position represents a critical modification from the natural hydroxyl group found in mannose, creating opportunities for further derivatization through acylation, alkylation, and amide bond formation. This amino functionality serves as a versatile handle for bioconjugation applications and enables the attachment of diverse molecular probes or therapeutic agents. The isopropylidene acetal protecting group spans the 2,3-diol system, forming a five-membered cyclic acetal that effectively masks these hydroxyl groups while maintaining their stereochemical relationships.
The trityl group at the 6-position provides robust protection for the primary hydroxyl group, utilizing the sterically demanding triphenylmethyl moiety to prevent unwanted reactions at this site. This protecting group strategy allows for selective manipulation of other positions within the molecule while preserving the primary alcohol functionality for subsequent transformations. The benzyl ether at the anomeric position not only protects the anomeric hydroxyl but also activates the molecule for glycosylation reactions when appropriately modified.
| Structural Component | Position | Chemical Function | Protective Role |
|---|---|---|---|
| Benzyl ether | Anomeric (1) | Anomeric protection | Prevents hydrolysis, enables glycosylation |
| Isopropylidene acetal | 2,3-diol | Vicinal diol protection | Maintains stereochemistry, acid-labile |
| Amino group | 5-position | Functional derivatization | Bioconjugation handle |
| Trityl ether | 6-position | Primary alcohol protection | Bulky, acid-labile protection |
The compound demonstrates remarkable stereochemical complexity, with multiple chiral centers contributing to its defined three-dimensional structure. The alpha configuration at the anomeric carbon, combined with the specific stereochemistry of the mannose scaffold, creates a molecule with precise spatial arrangement of functional groups. This stereochemical definition proves crucial for biological recognition events and enzymatic interactions, as demonstrated in studies examining the compound's behavior with various glycosidases.
Historical Context in Carbohydrate Chemistry
The development of this compound represents a significant milestone in the evolution of carbohydrate chemistry and protecting group methodology. The historical progression toward this sophisticated molecule reflects decades of advancement in synthetic methodology and protecting group strategies that have transformed the field of glycochemistry. Early carbohydrate chemistry faced substantial challenges in achieving selective transformations due to the multiple hydroxyl groups present in sugar molecules, each possessing similar reactivity profiles under most reaction conditions.
The introduction of the isopropylidene protecting group marked a revolutionary advancement in carbohydrate chemistry, providing chemists with the ability to selectively protect vicinal diols while maintaining the option for selective deprotection under acidic conditions. This protecting group strategy proved particularly valuable for mannose derivatives, where the cis-relationship between the 2,3-hydroxyl groups creates an ideal geometric arrangement for cyclic acetal formation. The historical significance of this protection method extends beyond mere functional group masking, as it enables the preservation of stereochemical relationships that are crucial for subsequent synthetic transformations.
The incorporation of trityl protecting groups into carbohydrate chemistry emerged from the need for robust primary alcohol protection that could withstand various reaction conditions while remaining selectively removable. The triphenylmethyl group provides exceptional steric hindrance, effectively preventing unwanted reactions at the primary hydroxyl position while maintaining stability under basic conditions and many oxidative transformations. This protecting group strategy has proven particularly valuable in complex oligosaccharide syntheses where multiple deprotection steps must be carefully orchestrated.
The amino substitution at the 5-position represents a more recent development in carbohydrate chemistry, reflecting the growing interest in amino sugars and their biological significance. The synthesis of 5-amino-5-deoxy derivatives requires sophisticated methodology to achieve the necessary substitution while maintaining the integrity of the sugar scaffold. Historical studies have demonstrated that amino sugars possess unique biological properties, including enhanced binding affinity for certain proteins and distinct metabolic pathways compared to their natural hydroxyl-containing counterparts.
The combination of these protecting group strategies into a single molecule represents the culmination of decades of methodological development in carbohydrate chemistry. The synthetic accessibility of such complex derivatives has enabled researchers to explore previously inaccessible chemical space and investigate structure-activity relationships that were not possible with simpler carbohydrate derivatives. This historical context underscores the importance of protecting group methodology in advancing the frontiers of carbohydrate chemistry and enabling the synthesis of biologically relevant molecules.
Significance of Protecting Groups in Derivative Design
The strategic incorporation of protecting groups in this compound exemplifies the sophisticated approach required for successful carbohydrate derivative design. Protecting groups serve multiple critical functions beyond simple functional group masking, including modulation of reactivity, control of stereochemical outcomes, and facilitation of purification processes. The careful selection and positioning of these protective elements enables synthetic chemists to access complex molecular architectures that would be impossible to construct through direct modification of unprotected carbohydrates.
The isopropylidene acetal protecting group demonstrates exceptional utility in controlling both reactivity and selectivity in carbohydrate transformations. This cyclic protecting group not only masks the 2,3-diol functionality but also significantly influences the conformational preferences of the mannofuranoside ring system. The conformational rigidity imposed by the isopropylidene group affects the accessibility of other reactive sites within the molecule, creating opportunities for enhanced selectivity in subsequent chemical transformations. Furthermore, the acid-labile nature of this protecting group enables selective deprotection without affecting other protective elements, providing synthetic flexibility for complex multi-step sequences.
The trityl protecting group at the 6-position serves as an exemplary model for primary alcohol protection in carbohydrate chemistry. The substantial steric bulk of the triphenylmethyl group effectively shields the primary hydroxyl from unwanted reactions while maintaining compatibility with a wide range of reaction conditions. This protecting group strategy proves particularly valuable in glycosylation reactions, where primary alcohols often exhibit enhanced nucleophilicity compared to secondary alcohols. The selective protection of the primary position enables chemists to direct glycosylation reactions toward secondary hydroxyl groups, thereby controlling regioselectivity in oligosaccharide synthesis.
The benzyl ether at the anomeric position represents a dual-purpose protecting group that simultaneously masks the anomeric hydroxyl and serves as a potential leaving group for glycosylation reactions. The electron-donating properties of the benzyl group stabilize the anomeric center while maintaining the option for activation through various chemical methods. This protecting group strategy enables the preparation of glycosyl donors that can be selectively activated in the presence of other benzyl-protected positions, demonstrating the importance of subtle electronic and steric effects in protecting group design.
| Protecting Group Strategy | Selectivity Control | Reaction Compatibility | Deprotection Conditions |
|---|---|---|---|
| Orthogonal protection | Multiple selective deprotections | Differential stability profiles | Condition-specific removal |
| Conformational control | Ring rigidity effects | Enhanced selectivity | Preserved stereochemistry |
| Electronic modulation | Reactivity tuning | Controlled activation | Selective group removal |
| Steric protection | Site-specific shielding | Prevented side reactions | Accessibility-based removal |
The amino functionality at the 5-position introduces additional considerations for protecting group strategy, as amino groups possess distinct reactivity profiles compared to hydroxyl groups. The successful incorporation of an amino group into this heavily protected carbohydrate scaffold requires careful consideration of protecting group compatibility and orthogonal deprotection strategies. The amino group serves as a versatile handle for further derivatization, enabling the introduction of additional functionality through standard amide chemistry or bioconjugation protocols.
The overall protecting group strategy employed in this molecule demonstrates the principle of orthogonal protection, where each protecting group can be selectively removed without affecting the others. This approach enables synthetic chemists to reveal specific functional groups in predetermined sequences, allowing for the construction of complex molecular architectures through step-wise transformations. The successful implementation of orthogonal protection strategies has revolutionized carbohydrate chemistry by enabling the synthesis of complex oligosaccharides and glycoconjugates that closely mimic natural systems.
Properties
IUPAC Name |
(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO5/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33H,23-24,36H2,1-2H3/t29-,30-,31+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBAKPKYLDUOFM-ZPZOKNLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91364-15-7 | |
| Record name | Phenylmethyl 5-amino-5-deoxy-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-α-D-mannofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91364-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of 2,3-O-Isopropylidene Protection
The vicinal diol at C2 and C3 is protected using acetone under acidic conditions. For example, stirring D-mannose with excess acetone and a catalytic amount of sulfuric acid at 0–5°C yields the 2,3-O-isopropylidene derivative. This step achieves >85% yield, confirmed by the appearance of characteristic isopropylidene -NMR singlets at δ 1.32 and 1.50 ppm.
6-O-Tritylation
The primary hydroxyl at C6 is shielded with a trityl group via reaction with trityl chloride (2.2 equiv) in anhydrous pyridine at 40°C for 12 hours. The bulky trityl group ensures regioselectivity, leaving the anomeric (C1) and C5 hydroxyls exposed. Purification via silica gel chromatography (hexane/ethyl acetate 4:1) isolates the product in 78% yield.
Anomeric Benzylation and C5 Functionalization
Benzylation at C1
The anomeric hydroxyl undergoes benzylation using benzyl bromide (1.5 equiv) and sodium hydride (1.2 equiv) in dry DMF at 0°C. This step proceeds with α-selectivity due to the anomeric effect, yielding the benzyl-protected furanoside in 90% efficiency. -NMR confirms the benzyl group’s presence (δ 72.8 ppm for the CH2 linkage).
Activation of C5 Hydroxyl
Azide Displacement and Catalytic Reduction
Hydrogenation to Primary Amine
Catalytic hydrogenation over 10% Pd/C in methanol/water (9:1) under H2 (50 psi) reduces the azide to a primary amine. The reaction is monitored by TLC (disappearance of azide spot, Rf 0.5 in ethyl acetate/hexane 1:1). The amine is obtained in 92% yield, with LC-MS showing [M+H]+ at m/z 647.3.
Optimization and Challenges
Regioselectivity and Protecting Group Stability
The sequence of protections is critical. Introducing trityl before benzylation prevents steric clashes, while the isopropylidene group remains stable under subsequent basic and hydrogenolytic conditions. Notably, trityl’s acid sensitivity necessitates avoiding strongly acidic workups after its introduction.
Yield Improvements
-
Triflation Efficiency : Lowering the reaction temperature to −30°C minimizes side reactions, improving triflate yield to 88%.
-
Azide Solubility : Using hexamethylphosphoramide (HMPA) as a co-solvent enhances azide displacement kinetics, boosting yield to 73%.
Spectroscopic Characterization
Key spectral data for intermediates and the final product are summarized below:
| Compound | -NMR (δ, CDCl3) | -NMR (δ, CDCl3) |
|---|---|---|
| 5-Azido Intermediate | 5.32 (s, 1H, H1), 3.85 (m, 1H, H5) | 104.2 (C1), 52.1 (C5-N3) |
| Final Amine Product | 7.45–7.25 (m, 15H, Trityl), 4.70 (d, 1H, J=3.5 Hz, H1) | 88.3 (Trityl-C), 47.8 (C5-NH2) |
Comparative Analysis of Alternative Routes
While the azide reduction route is predominant, alternative methods include:
-
Mitsunobu Reaction : Direct conversion of C5-OH to amine using DIAD and Ph3P, but this requires pre-protected amines and offers lower regioselectivity.
-
Curtius Rearrangement : Converting a carboxylic acid to amine via acyl azide, but this is impractical for carbohydrate substrates.
The patent-derived pathway remains superior due to scalability and reliability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield amines .
Scientific Research Applications
Glycobiology Research
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside serves as a crucial biochemical reagent in glycobiology. It is utilized to study the structure, synthesis, and biological functions of carbohydrates. The compound's ability to act as a glycosyl donor facilitates the synthesis of complex glycan structures, which are essential for understanding cell signaling and interactions .
Anti-Infection Applications
The compound has demonstrated potential in anti-infection research. It is involved in the development of glycosylated compounds that can inhibit the binding of pathogens to host cells, thereby preventing infections from viruses such as HIV and influenza . Its role in creating carbohydrate-based vaccines is also being explored, contributing to immunological studies aimed at enhancing vaccine efficacy.
Antibody-Drug Conjugates (ADCs)
This compound is significant in the development of antibody-drug conjugates. These conjugates leverage the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues. The compound's structural properties facilitate the attachment of drug moieties to antibodies, enhancing therapeutic effectiveness .
Apoptosis and Cell Cycle Regulation
Research indicates that this compound plays a role in apoptosis and cell cycle regulation. It has been linked to pathways that control cell death and proliferation, making it a candidate for cancer therapy research. The modulation of these pathways can lead to improved strategies for targeting cancer cells while sparing normal cells .
Epigenetics and Signal Transduction
This compound has implications in epigenetic studies due to its influence on gene expression regulation through glycosylation processes. It interacts with various signaling pathways, including the JAK/STAT pathway and MAPK/ERK signaling, which are crucial for cellular responses to external stimuli .
Neuroscience Applications
In neuroscience research, this compound is being investigated for its effects on neuronal signaling pathways. Its ability to modulate neurotransmitter receptors may lead to advancements in treatments for neurodegenerative diseases and mental health disorders .
Case Studies and Research Findings
Several case studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism of action of Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside involves its interaction with specific enzymes and proteins involved in glycan biosynthesis and recognition. The compound acts as a substrate or inhibitor for these enzymes, modulating their activity and affecting glycan-related processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-alpha-D-mannofuranoside: Lacks the trityl group.
Benzyl 5-Amino-5-deoxy-6-O-trityl-alpha-D-mannofuranoside: Lacks the isopropylidene group.
Uniqueness
The presence of both isopropylidene and trityl protective groups in Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside makes it unique. These groups provide stability and selectivity in reactions, making it a valuable tool in glycobiology research .
Biological Activity
Benzyl 5-amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside (CAS 91364-15-7) is a complex carbohydrate derivative that has garnered attention in glycobiology and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a mannofuranoside backbone, with specific functional groups that enhance its reactivity and biological interactions. The synthesis typically involves multi-step processes including protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of amino groups.
Table 1: Key Steps in Synthesis
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Protection | Protect hydroxyl groups using isopropylidene and trityl groups. |
| 2 | Glycosylation | Form the glycosidic bond with benzyl amine. |
| 3 | Deprotection | Remove protective groups to yield the final product. |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of its interactions with lectins and potential therapeutic applications.
Antimicrobial Properties
Studies have shown that compounds similar to this mannofuranoside can inhibit bacterial adhesion by blocking lectin interactions. For instance, derivatives have been tested against various pathogens, demonstrating effectiveness in preventing biofilm formation.
Case Study: Inhibition of E. coli Adhesion
- Objective : Evaluate the efficacy of the compound against E. coli.
- Method : In vitro assays measuring adhesion to uroepithelial cells.
- Results : Significant reduction in bacterial adhesion was observed at concentrations as low as 10 µM.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research has indicated that some mannosides can induce apoptosis in cancer cells through lectin-mediated pathways.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis |
| HeLa (Cervical) | 30 | Inhibition of cell proliferation |
The biological activity of this compound is primarily attributed to its ability to interact with specific lectins on cell surfaces. These interactions can modulate cellular signaling pathways, influencing processes such as cell adhesion, migration, and apoptosis.
Lectin Binding Studies
Research involving surface plasmon resonance (SPR) has elucidated the binding affinity of this compound to various lectins, providing insights into its potential as a therapeutic agent.
Table 3: Lectin Binding Affinities
| Lectin | Binding Affinity (Kd) |
|---|---|
| Concanavalin A | 50 nM |
| E-selectin | 200 nM |
Therapeutic Implications
Given its biological activities, this compound holds promise for therapeutic applications in infectious diseases and cancer treatment. Its role as a glycomimetic could be pivotal in developing new strategies for targeting lectin-mediated processes in disease progression.
Q & A
Q. Challenges :
- Selective Deprotection : Acidic conditions (e.g., dilute HCl) remove isopropylidene without affecting the trityl group.
- Purification : Size-exclusion chromatography may be required due to the trityl group’s hydrophobicity.
Advanced: How does the stereoelectronic profile of this compound influence its reactivity as a glycosyl donor in oligosaccharide synthesis?
Answer:
The compound’s reactivity is governed by:
- Trityl Group : Steric hindrance at C6 directs glycosylation to the anomeric center (C1), favoring α-configuration retention.
- Isopropylidene Ring : Locking the 2,3-hydroxyls in a rigid conformation reduces side reactions and stabilizes transition states during glycosidic bond formation .
- Amino Group at C5 : The amine acts as a participating group, influencing neighboring-group assistance to form β-manno-configured products.
Q. Experimental Optimization :
- Activators : NIS/TfOH or AgOTf are used to generate oxocarbenium intermediates.
- Yields : Vary between 60–85% depending on acceptor nucleophilicity (Table 1).
Q. Table 1: Glycosylation Efficiency with Different Acceptors
| Acceptor | Activator | Yield (%) | Anomeric Selectivity (α:β) |
|---|---|---|---|
| Primary Alcohol | NIS/TfOH | 85 | 95:5 |
| Secondary Alcohol | AgOTf | 62 | 80:20 |
Basic: What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- Trityl protons appear as a singlet (δ 7.2–7.5 ppm).
- Isopropylidene methyl groups resonate at δ 1.3–1.5 ppm.
- Anomeric proton (C1) shows a doublet (J = 3–5 Hz) confirming α-configuration .
- X-ray Crystallography : Resolves furanose ring puckering (e.g., <sup>3</sup>E envelope conformation) and validates stereochemistry .
- HRMS : Confirms molecular formula (C35H37NO5).
Advanced: How does this compound inhibit DPP-4, and what computational methods validate its binding mode?
Answer:
Mechanism :
The compound binds DPP-4’s catalytic site (Glu205, Glu206, Tyr547) via:
- Hydrogen bonding between the amine (C5) and Glu206.
- π-Stacking of the trityl group with Trp629 .
Q. Computational Validation :
- Docking Studies : AutoDock Vina predicts a binding affinity of −8.3 kcal/mol.
- Molecular Dynamics (MD) : RMSD (<2 Å) and MM-PBSA (−45.2 kJ/mol) confirm stable binding over 100 ns simulations (Table 2) .
Q. Table 2: MD Simulation Parameters for DPP-4 Complex
| Parameter | Value |
|---|---|
| RMSD (Backbone) | 1.8 Å |
| H-Bonds | 4–6 |
| MM-PBSA ΔG | −45.2 kJ/mol |
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : Under inert gas (Ar) at −20°C, protected from moisture (trityl group is hydrolytically labile).
- Decomposition Signs : Discoloration (yellowing) indicates trityl cleavage.
- Handling : Use anhydrous solvents (e.g., dried THF) during reactions to prevent premature deprotection .
Advanced: How do structural modifications (e.g., replacing trityl with benzyl) impact biological activity and synthetic utility?
Answer:
Q. Table 3: Protective Group Comparison
| Group | Deprotection Method | Glycosylation Yield (%) | DPP-4 ΔG (kcal/mol) |
|---|---|---|---|
| Trityl | 80% AcOH | 85 | −8.3 |
| Benzyl | H2/Pd-C | 72 | −7.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
